Pentryl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

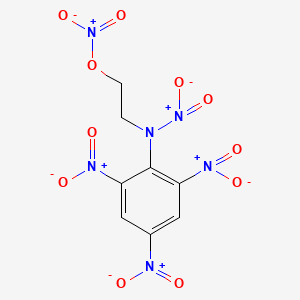

Structure

3D Structure

Properties

IUPAC Name |

2-(N,2,4,6-tetranitroanilino)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6O11/c15-10(16)5-3-6(11(17)18)8(7(4-5)12(19)20)9(13(21)22)1-2-25-14(23)24/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMSQGCYXOMOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N(CCO[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4481-55-4 | |

| Record name | Pentryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTRYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF9BEM54XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentryl chemical structure and CAS number

An In-depth Technical Guide to Pentryl

This guide provides a comprehensive overview of the chemical compound this compound, focusing on its chemical structure, properties, and synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical data.

Chemical Identity and Structure

This compound, with the CAS Number 4481-55-4 , is a high explosive notable for incorporating nitro, nitrate, and nitramine functional groups within a single molecule.[1] Its systematic IUPAC name is 2-[Nitro(2,4,6-trinitrophenyl)amino]ethanol nitrate (ester).[2]

The molecular formula of this compound is C₈H₆N₆O₁₁.[2][3][4] It is an achiral molecule with no defined stereocenters.[3][4]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical and Explosive Properties

This compound is a crystalline solid with powerful explosive characteristics. A summary of its key quantitative properties is presented below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| CAS Number | 4481-55-4 | [2][4] |

| Molecular Formula | C₈H₆N₆O₁₁ | [2][3][4] |

| Molecular Weight | 362.17 g/mol | [2][3][4] |

| SMILES | C(CO--INVALID-LINK--[O-])N(c1c(cc(cc1--INVALID-LINK--[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [3][4] |

| InChI | InChI=1S/C8H6N6O11/c15-10(16)5-3-6(11(17)18)8(7(4-5)12(19)20)9(13(21)22)1-2-25-14(23)24/h3-4H,1-2H2 | [3][4] |

| InChIKey | UNMSQGCYXOMOAC-UHFFFAOYSA-N | [3][4] |

Table 2: Physical and Explosive Properties of this compound

| Property | Value | Reference |

| Appearance | Small, cream-colored crystals | [2] |

| Density | 1.82 g/cm³ | [2] |

| Melting Point | 129 °C (with slight decomposition) | [2] |

| Explosion Temperature | 235 °C | [2] |

| Heat of Combustion | 911.1 kcal/mole | [2] |

| Heat of Explosion | 372.4 kcal/mole | [2] |

| Heat of Formation | 43.4 kcal/mole | [2] |

Table 3: Solubility of this compound at 25°C

| Solvent | Solubility (w/w) | Reference |

| Benzene | 0.70% | [2] |

| Ethylene Dichloride | 0.72% | [2] |

| Toluene | 0.63% | [2] |

| Methanol | 0.67% | [2] |

| Ethanol | 0.11% | [2] |

| Ether | 0.16% | [2] |

| Chloroform | 0.07% | [2] |

| Carbon Tetrachloride | Trace | [2] |

| Water | Trace | [2] |

| Nitroglycerol | Freely Soluble | [2] |

Synthesis of this compound

This compound can be synthesized through a multi-step process starting from readily available precursors. A common route involves the nitration of 2,4-dinitrophenylaminoethanol.[1][2] The following workflow outlines a five-step synthesis method.

Caption: Five-step synthesis workflow for this compound.

Experimental Protocol: Nitration of 2,4-Dinitrophenylaminoethanol

This protocol is adapted from a method described for the final step in the synthesis of this compound.[5]

Materials:

-

2,4-Dinitrophenylaminoethanol (13.6 g, 0.06 mol)

-

Potassium nitrate (KNO₃) (54.6 g, 0.54 mol)

-

Concentrated sulfuric acid (H₂SO₄) (100 mL)

-

Cold water (1 L)

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus

Procedure:

-

Preparation of Nitrating Mixture: In a suitable flask, dissolve 54.6 g of potassium nitrate in 100 mL of concentrated sulfuric acid. Cool the mixture to 25°C using a cooling bath.

-

Addition of Precursor: With rapid stirring, add 13.6 g of 2,4-Dinitrophenylaminoethanol to the nitrating mixture. The temperature will rise to approximately 50°C.

-

Precipitation: The product, this compound, will rapidly precipitate from the solution, causing the mixture to become pasty and solidify.

-

Quenching and Filtration: Stir the pasty mixture into 1 liter of cold water.

-

Washing: Filter the crude product and wash it thoroughly with additional cold water. A subsequent wash with a dilute sodium bicarbonate solution, followed by a final water wash, can be performed to neutralize and remove residual acid.[1]

-

Drying: The resulting this compound crystals should be carefully dried.

Safety Note: this compound is a high explosive. Its synthesis and handling should only be undertaken by trained professionals in a controlled laboratory environment with appropriate safety precautions. Inhalation, ingestion, and skin contact must be avoided.[1]

References

The Discovery and Synthesis of Pentryl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentryl, chemically known as 2-(N,2,4,6-tetranitroanilino)ethanol nitrate, is a powerful high explosive belonging to the family of aromatic nitroamines. First synthesized in the early 20th century, its history is rooted in the broader development of military and industrial explosives. This document provides an in-depth technical guide to the discovery, synthesis, and known properties of this compound. It is important to note that this compound is exclusively recognized for its energetic properties and has no known applications in pharmacology or drug development. Consequently, information regarding its interaction with biological signaling pathways is unavailable in the current scientific literature.

Historical Context and Discovery

The development of this compound is situated within the intensive research into nitroaromatic compounds for explosive applications that characterized the late 19th and early 20th centuries. The foundational synthesis of this compound is credited to Le Roy V. Clarke, who first described its preparation in a 1933 publication in Industrial and Engineering Chemistry.[1] Further work on its properties and synthesis was conducted by Desseigne, published in Mémorial des Poudres in 1951. A comprehensive compilation of its properties and manufacturing processes is also detailed in the "Encyclopedia of Explosives and Related Items" by B. T. Fedoroff and his colleagues.[2]

Physicochemical and Explosive Properties

This compound is a crystalline solid, typically appearing as small, cream-colored crystals when recrystallized from chloroform.[3] It is a dense and powerful explosive, exhibiting greater brisance than Trinitrotoluene (TNT). A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₆N₆O₁₁ | [3] |

| Molecular Weight | 362.17 g/mol | [3] |

| Melting Point | 129 °C (with slight decomposition) | [3] |

| Density | 1.82 g/cm³ | [3] |

| Detonation Velocity | 7340 m/s at a density of 1.65 g/cm³ | [4] |

| Lead Block Test Expansion | 114 (relative to Picric Acid at 100) | [5] |

| Heat of Combustion | 911.1 kcal/mol | [3] |

| Heat of Explosion | 372.4 kcal/mol | [3] |

| Heat of Formation | +43.4 kcal/mol | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with common industrial chemicals and culminates in the nitration of an intermediate compound. The overall synthetic pathway is outlined below. It is crucial to note that the synthesis of this compound is hazardous and should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures.

Experimental Workflow: Synthesis of this compound

Caption: Multi-step synthesis of this compound from sodium benzoate.

Experimental Protocols

The following protocols are based on methodologies described in the available literature, including adaptations for laboratory-scale synthesis.[1]

Step 1: Synthesis of Benzene from Sodium Benzoate (Decarboxylation)

-

Materials: Sodium benzoate, sodium hydroxide.

-

Procedure: A powdered mixture of sodium benzoate and sodium hydroxide is subjected to dry distillation. The mixture is heated strongly in a suitable apparatus, and the resulting benzene distillate is collected.[6] The crude benzene is then purified. A reported yield for this step is approximately 81-90%.[1][6]

Step 2: Synthesis of Chlorobenzene (Chlorination)

-

Materials: Benzene, trichloroisocyanuric acid (TCCA), sulfuric acid, water.

-

Procedure: Benzene is mixed with water and sulfuric acid in a flask. Finely powdered TCCA is added to the solution. The mixture is heated to 60-80°C for several hours.[1] After cooling, the organic layer containing chlorobenzene is separated, washed with a dilute sodium hydroxide solution and then with water. The crude chlorobenzene is purified by distillation.

Step 3: Synthesis of 2,4-Dinitrochlorobenzene (DNCB) (Nitration)

-

Materials: Chlorobenzene, potassium nitrate, concentrated sulfuric acid.

-

Procedure: A nitrating mixture is prepared by dissolving potassium nitrate in concentrated sulfuric acid, followed by cooling. Chlorobenzene is added portion-wise to the stirred nitrating mixture, maintaining the temperature below 50°C.[1] After the addition is complete, the temperature is slowly raised to 95°C and held for a couple of hours.[1] The reaction mixture is then poured into cold water, and the precipitated DNCB is filtered, washed, and dried.

Step 4: Synthesis of 2,4-Dinitrophenylaminoethanol (Condensation)

-

Materials: 2,4-Dinitrochlorobenzene (DNCB), ethanolamine.

-

Procedure: DNCB is condensed with ethanolamine. This reaction typically involves the nucleophilic substitution of the chlorine atom on the DNCB molecule by the amino group of ethanolamine. The reaction conditions are controlled to favor the formation of the desired product.

Step 5: Synthesis of this compound (Final Nitration)

-

Materials: 2,4-Dinitrophenylaminoethanol, potassium nitrate, concentrated sulfuric acid.

-

Procedure: A nitrating mixture is prepared by dissolving potassium nitrate in concentrated sulfuric acid and cooling the solution. 2,4-Dinitrophenylaminoethanol is then added with vigorous stirring.[3] The temperature of the reaction is carefully controlled. This compound precipitates from the solution as a solid. The mixture is then poured into a large volume of cold water.[1] The precipitated this compound is filtered, washed with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.[1] The product is then dried. Recrystallization from an acetone/ethanol mixture can yield purer, clear-yellow crystals.[1] A reported yield for this final step is approximately 84%.[1]

Biological Signaling Pathways

Extensive searches of the scientific and medical literature have yielded no evidence of research into the biological effects or mechanism of action of this compound in biological systems. As a highly energetic material designed for explosive applications, its chemical properties are not conducive to therapeutic interactions with biological targets. The molecule's structure, heavily substituted with nitro groups, is optimized for rapid decomposition and energy release, rather than for specific binding to receptors or enzymes involved in cellular signaling. Therefore, no signaling pathway diagrams or related experimental workflows can be provided.

Conclusion

This compound is a potent high explosive with a well-documented history of synthesis and characterization within the field of energetic materials. Its preparation involves a multi-step chemical synthesis culminating in the nitration of 2,4-dinitrophenylaminoethanol. While its explosive properties are well-documented, there is a complete absence of information regarding any pharmacological or biological activity. This technical guide provides a comprehensive overview of the available knowledge on this compound, tailored for a scientific audience. It is imperative to reiterate that the synthesis and handling of this compound are extremely hazardous and should only be undertaken by qualified professionals in appropriate facilities.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. QUESTION: Detonation Velocity [groups.google.com]

- 5. Trauzl lead block test - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Thermochemical Properties of Pentryl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentryl, chemically known as 2,4,6-trinitrophenyl-N-methylnitramine, is a powerful high explosive belonging to the family of aromatic nitramines.[1][2][3] Its molecular structure is characterized by the presence of nitro, nitrate, and nitramine functional groups, contributing to its high energy content.[1] This guide provides a comprehensive overview of the thermochemical properties of this compound, including its fundamental characteristics, energetic performance, and decomposition pathways. The information is intended to be a valuable resource for researchers and scientists engaged in the study and development of energetic materials.

Physicochemical and Thermochemical Properties

A summary of the key physicochemical and thermochemical properties of this compound is presented in the tables below. These tables offer a clear and concise presentation of quantitative data for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 2,4,6-trinitrophenyl-N-methylnitramine |

| Synonyms | N-Methyl-N,2,4,6-tetranitroaniline, Nitramine, Tetralite, Tetril |

| Chemical Formula | C₇H₅N₅O₈ |

| Molecular Weight | 287.14 g/mol [4] |

| Appearance | Yellow crystalline solid[2] |

| Density | 1.57 g/cm³[5] |

| Melting Point | 130–132 °C[5][6] |

| Boiling Point | 187 °C (explodes)[6] |

| Water Solubility | 75 mg/L at 20 °C[6] |

| CAS Registry Number | 479-45-8[4] |

Table 2: Energetic and Detonation Properties of this compound

| Property | Value |

| Heat of Formation (solid) | Data not readily available |

| Enthalpy of Combustion (solid) | -3500 ± 30 kJ/mol[4] |

| Detonation Velocity | 7.87 - 7.95 km/s[7] |

| Detonation Pressure | 2838 - 2920 x 10⁵ Pa[7] |

| Oxygen Balance | Data not readily available |

Experimental Protocols

The determination of the thermochemical properties of high explosives like this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Heat of Formation

The heat of formation of an explosive is a critical parameter for predicting its performance.[8] While direct measurement is complex, it is often determined indirectly through the heat of combustion, which is measured using bomb calorimetry.[9][10]

Experimental Workflow for Bomb Calorimetry:

Measurement of Detonation Velocity

The detonation velocity is the speed at which the detonation wave propagates through the explosive.[11][12] It is a key indicator of an explosive's performance and can be measured by various methods, including the Dautriche method and electronic timing techniques.[11][13]

Experimental Workflow for Detonation Velocity Measurement (Continuous Wire Method):

Thermal Decomposition Pathway

The thermal decomposition of this compound, like other nitrate esters and nitramines, is a complex process initiated by the cleavage of the weakest chemical bond.[14][15] In the case of this compound, this is expected to be the O-NO₂ bond in the nitrate ester group or the N-NO₂ bond in the nitramine group. The initial bond scission leads to the formation of radical species, which then undergo a series of rapid, exothermic reactions, ultimately leading to the formation of stable gaseous products such as N₂, H₂O, CO, and CO₂.

The decomposition of the related compound pentaerythritol tetranitrate (PETN) is known to be autocatalytic, where the initial decomposition products accelerate further decomposition.[15][16] A similar mechanism is plausible for this compound.

Plausible Initial Steps in the Thermal Decomposition of this compound:

Conclusion

This technical guide has provided a detailed overview of the thermochemical properties of the high explosive this compound. The tabulated data offers a quick reference for its physicochemical and energetic characteristics. The outlined experimental protocols provide insight into the methodologies used to determine these critical parameters. Furthermore, the proposed decomposition pathway, based on analogous energetic materials, serves as a foundation for understanding its thermal stability and reaction mechanisms. This information is crucial for the safe handling, storage, and application of this compound in various fields of research and development.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Nitramine | C7H5N5O8 | CID 10178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines [mdpi.com]

- 4. Tetryl [webbook.nist.gov]

- 5. 479-45-8 CAS MSDS (TETRYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Tetryl - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jes.or.jp [jes.or.jp]

- 8. Prediction of heat of formation and related parameters of high energy materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enthalpies of formation and calculated detonation properties of some thermally stable explosives. [22 experimental organic explosives and TNT] (Journal Article) | OSTI.GOV [osti.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Detonation velocity - Wikipedia [en.wikipedia.org]

- 12. nmt.edu [nmt.edu]

- 13. scispace.com [scispace.com]

- 14. Chemical Evaluation and Performance Characterization of Pentaerythritol Tetranitrate (PETN) under Melt Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Pentryl: A Technical Overview of its Chemical Characteristics and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentryl, chemically known as 2-[Nitro(2,4,6-trinitrophenyl)amino]ethanol nitrate, is a powerful high explosive compound.[1] This technical guide provides a comprehensive overview of its core chemical properties, including its molecular formula and weight, alongside a detailed experimental protocol for its synthesis. The information is presented to be a valuable resource for researchers in chemistry and materials science.

Molecular Properties and Physical Characteristics

This compound is a crystalline solid, typically appearing as small, cream-colored crystals when recrystallized from chloroform.[1] A summary of its key quantitative data is presented in the table below for clear reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₆N₆O₁₁[1][2][3] |

| Molecular Weight | 362.17 g/mol [1][2][3] |

| Melting Point | 129 °C (with slight decomposition)[1] |

| Density | 1.82 g/cm³[1] |

| Heat of Combustion | 911.1 kcal/mole[1] |

| Heat of Explosion | 372.4 kcal/mole[1] |

| Heat of Formation | 43.4 kcal/mole[1] |

| Appearance | Small, cream-colored crystals[1] |

Solubility Profile at 25°C (w/w): [1]

-

Benzene: 0.70%

-

Carbon Tetrachloride: Trace

-

Chloroform: 0.07%

-

Ethanol: 0.11%

-

Ether: 0.16%

-

Ethylene Dichloride: 0.72%

-

Methanol: 0.67%

-

Nitroglycerol: Freely soluble

-

Toluene: 0.63%

-

Water: Trace

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of 2,4-dinitrophenylaminoethanol.[1][4] This process involves the introduction of nitro groups into the precursor molecule to form the final energetic compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthesis methods.

Materials:

-

2,4-Dinitrophenylaminoethanol (0.06 mol, 13.6 g)

-

Potassium nitrate (0.54 mol, 54.6 g)

-

Concentrated sulfuric acid (100 ml)

-

Cold water (1 liter)

-

Dilute sodium bicarbonate solution

-

Acetone

-

Ethanol

Procedure:

-

Preparation of the Nitrating Mixture: In a suitable reaction vessel, dissolve 54.6 g of potassium nitrate in 100 ml of concentrated sulfuric acid. The mixture should be cooled to 25°C.

-

Nitration Reaction: With rapid stirring, add 13.6 g of 2,4-dinitrophenylaminoethanol to the nitrating mixture. The temperature of the mixture will rise to approximately 50°C, at which point the this compound will precipitate, causing the mixture to solidify into a paste.

-

Isolation of the Crude Product: Stir the resulting pasty mixture into 1 liter of cold water. Filter the solid product and wash it thoroughly with additional cold water.

-

Neutralization: Wash the filtered product with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.

-

Purification: The crude this compound can be purified by recrystallization from a mixture of acetone and ethanol. This process yields clear-yellow crystals of this compound.[4] A final yield of approximately 18.2 g (84% of theoretical) can be expected.[4]

Safety Precaution: this compound is a high explosive and should be handled with extreme caution by trained professionals in a controlled laboratory setting. It is known to explode when heated to 235°C.[1] Appropriate personal protective equipment and safety measures are mandatory. Inhalation, ingestion, and skin contact should be strictly avoided.[4]

References

A Technical Guide to the Thermochemical Properties of Pentryl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heat of combustion and heat of formation of Pentryl (2,4,6-trinitrophenyl-nitramine-ethyl nitrate). It includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and logical diagrams illustrating the key processes and concepts involved.

Quantitative Thermochemical Data

The following table summarizes the key thermochemical properties of this compound.

| Property | Value | Unit |

| Heat of Combustion (ΔHc) | 911.1 | kcal/mol |

| Heat of Formation (ΔHf) | 43.4 | kcal/mol |

| Molecular Formula | C8H6N6O11 | - |

| Molecular Weight | 362.17 | g/mol |

Experimental Protocols

The determination of the heat of combustion and formation of high explosives like this compound requires specialized equipment and stringent safety protocols. The following sections detail the methodologies for these key experiments.

Determination of the Heat of Combustion via Bomb Calorimetry

The heat of combustion of this compound is determined experimentally using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Apparatus:

-

Oxygen Bomb Calorimeter: A high-pressure stainless steel vessel (the "bomb") designed to withstand high pressures and temperatures. It is equipped with electrodes for ignition and a sample holder.

-

Calorimeter Jacket: An insulated container that holds the bomb and a known mass of water.

-

High-Precision Thermometer: A digital or Beckmann thermometer capable of measuring temperature changes with high resolution (e.g., 0.001 °C).

-

Ignition System: A power source to deliver a current through a fuse wire to ignite the sample.

-

Sample Press: For compressing the explosive material into a pellet.

-

Analytical Balance: For accurate weighing of the sample and fuse wire.

Procedure:

-

Sample Preparation: A known mass (typically 0.5 - 1.0 g) of dry this compound is pressed into a pellet. The pellet is weighed accurately on an analytical balance.

-

Fuse Wire: A piece of ignition wire of known length and mass is attached to the electrodes inside the bomb, with the wire in contact with the this compound pellet.

-

Bomb Assembly: The sample holder with the pellet and fuse wire is placed inside the bomb. A small, known amount of distilled water (approximately 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion condenses.

-

Pressurization: The bomb is sealed and filled with pure oxygen to a pressure of 25-30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter jacket, which is filled with a precisely known mass of water. The calorimeter is then sealed, and the stirrer is activated to ensure a uniform water temperature.

-

Temperature Equilibration: The system is allowed to equilibrate until a steady rate of temperature change is observed. Temperature readings are taken at regular intervals (e.g., every minute) for a few minutes before ignition.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Post-Ignition Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals as it rises and then begins to cool. Readings are continued until the rate of temperature change becomes constant again.

-

Analysis of Bomb Contents: After the experiment, the bomb is depressurized, and the interior is examined for any signs of incomplete combustion. The remaining length of the fuse wire is measured to determine the amount that burned. The bomb washings are collected to analyze for the formation of nitric acid, which is a byproduct of the combustion of nitrogen-containing compounds in the presence of oxygen.

Calculations:

The heat of combustion is calculated using the following general formula:

ΔHc = (Ccal * ΔT - qfuse - qacid) / msample

Where:

-

Ccal is the heat capacity of the calorimeter system (determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid).

-

ΔT is the corrected temperature rise of the water.

-

qfuse is the heat released by the combustion of the fuse wire.

-

qacid is the heat of formation of nitric acid.

-

msample is the mass of the this compound sample.

Determination of the Heat of Formation

The standard enthalpy of formation (ΔHf) of this compound is not typically measured directly. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔHc) using Hess's Law.

Procedure:

-

Write the Balanced Combustion Reaction: The complete combustion of this compound (C8H6N6O11) in oxygen produces carbon dioxide (CO2), water (H2O), and nitrogen gas (N2). The balanced chemical equation is:

C8H6N6O11(s) + 4.5 O2(g) → 8 CO2(g) + 3 H2O(l) + 3 N2(g)

-

Apply Hess's Law: According to Hess's Law, the enthalpy change of a reaction is independent of the pathway taken. Therefore, the standard enthalpy of combustion can be expressed as the sum of the standard enthalpies of formation of the products minus the sum of the standard enthalpies of formation of the reactants:

ΔHc° = [ΣnpΔHf°(products)] - [ΣnrΔHf°(reactants)]

Where:

-

np and nr are the stoichiometric coefficients of the products and reactants, respectively.

-

ΔHf° is the standard enthalpy of formation.

-

-

Rearrange and Calculate: The equation is rearranged to solve for the heat of formation of this compound:

ΔHf°(this compound) = [8 * ΔHf°(CO2) + 3 * ΔHf°(H2O) + 3 * ΔHf°(N2)] - ΔHc°(this compound)

The standard enthalpies of formation for CO2, H2O, and N2 are well-established values (ΔHf°(N2) is 0 kJ/mol as it is an element in its standard state). By substituting these known values and the experimentally determined ΔHc° of this compound, the ΔHf° of this compound can be calculated.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the theoretical relationships central to understanding the thermochemistry of this compound.

Caption: Experimental workflow for determining the heat of combustion of this compound.

Caption: Relationship between Heat of Combustion and Heat of Formation via Hess's Law.

Caption: Simplified workflow for the synthesis of this compound.

Technical Guide: Synthesis of N-methyl-N,2,4,6-tetranitroaniline (Pentryl)

Disclaimer: The synthesis of energetic materials such as Pentryl is a hazardous process that should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This document is for informational and research purposes only.

Introduction:

N-methyl-N,2,4,6-tetranitroaniline, commonly known as this compound, is a powerful secondary explosive. Its synthesis involves the nitration of an appropriate precursor. While the user's query specified 2,4-dinitrophenylaminoethanol as a starting material, a thorough review of the scientific literature does not support this specific synthetic route. The established and documented synthesis of this compound proceeds via the nitration of N-methyl-2,4,6-trinitroaniline (TNA). This guide will provide a detailed overview of this established synthetic pathway, including experimental protocols, quantitative data, and a visualization of the reaction workflow.

Reaction Scheme:

The synthesis of this compound is achieved through the nitration of N-methyl-2,4,6-trinitroaniline using a mixed acid nitrating agent.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| N-methyl-2,4,6-trinitroaniline (TNA) | C7H6N4O6 | 242.15 | Precursor |

| Nitric Acid (HNO3) | HNO3 | 63.01 | Nitrating Agent |

| Sulfuric Acid (H2SO4) | H2SO4 | 98.08 | Catalyst |

| N-methyl-N,2,4,6-tetranitroaniline (this compound) | C7H5N5O8 | 287.14 | Product |

Experimental Protocol: Nitration of N-methyl-2,4,6-trinitroaniline

This protocol is a generalized procedure based on common nitration techniques for aromatic compounds. Specific conditions may vary based on the scale of the reaction and available equipment.

Materials:

-

N-methyl-2,4,6-trinitroaniline (TNA)

-

Concentrated Nitric Acid (98-100%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Reaction flask with magnetic stirrer

-

Thermometer

-

Dropping funnel

-

Beakers

-

Buchner funnel and filter paper

-

Distilled water

Procedure:

-

Preparation of the Nitrating Mixture: In a reaction flask submerged in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. Once the sulfuric acid has cooled, begin the slow, dropwise addition of concentrated nitric acid while maintaining a low temperature (typically below 10°C) with constant stirring. This exothermic reaction requires careful temperature control.

-

Addition of the Precursor: Once the nitrating mixture is prepared and stable at the desired temperature, slowly add N-methyl-2,4,6-trinitroaniline in small portions. The temperature of the reaction mixture should be carefully monitored and maintained within a specific range (e.g., 15-25°C) to prevent runaway reactions.

-

Reaction Period: After the addition of the precursor is complete, the reaction mixture is stirred for a specific duration (e.g., 1-2 hours) at a controlled temperature to ensure complete nitration.

-

Quenching and Precipitation: The reaction mixture is then slowly and carefully poured onto a mixture of crushed ice and water. This quenching step precipitates the solid this compound product.

-

Isolation and Purification: The precipitated this compound is collected by vacuum filtration using a Buchner funnel. The crude product is then washed with cold distilled water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetone.

-

Drying: The purified this compound is dried in a vacuum desiccator at a low temperature.

Table 2: Typical Reaction Conditions and Yields

| Parameter | Value |

| Molar Ratio (TNA:HNO3) | 1 : 1.5 - 1 : 3 |

| Reaction Temperature | 15 - 25 °C |

| Reaction Time | 1 - 2 hours |

| Typical Yield | 85 - 95% |

Logical Workflow for this compound Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from N-methyl-2,4,6-trinitroaniline.

Methodological & Application

Application Notes & Protocols for Pentryl Detonation Velocity Measurement

Audience: Researchers, Scientists, and Energetic Materials Professionals

Introduction

Pentryl (2,4,6-Trinitrophenylnitraminoethyl nitrate) is a high explosive material known for its significant power and sensitivity.[1][2] Accurate determination of its detonation velocity is crucial for characterizing its performance, ensuring safety, and for the validation of hydrodynamic codes used in modeling detonation phenomena. The velocity of detonation (VOD) is the speed at which a detonation wave propagates through an explosive and is a primary indicator of its energy release rate and brisance.[3][4]

These application notes provide a detailed overview of the experimental setup and protocols for measuring the detonation velocity of this compound, with a focus on the high-speed optical imaging method.

Overview of Measurement Techniques

Several methods are available for measuring the detonation velocity of explosives, each with its own advantages and complexities.[4][5]

-

Electrical Methods: These techniques utilize probes or wires placed within the explosive charge at known distances.[5] As the detonation front passes, it triggers the sensors (e.g., by creating a short circuit), and the time interval between these triggers is recorded to calculate the velocity.[6]

-

Optical Fiber Methods: This modern technique uses optical fibers embedded in or placed alongside the explosive.[1][7] The intense light or shock from the detonation front alters the properties of the fiber, and this change is recorded by a photodetector or streak camera to provide a continuous or point-wise velocity measurement.[2] Chirped Fiber Bragg Grating (CFBG) sensors are a particularly advanced version of this method, allowing for continuous velocity measurement along the fiber's length.[2]

-

High-Speed Photography: This is a direct, non-invasive optical method where the detonation event is recorded with a high-speed framing or streak camera.[8] By analyzing the sequence of images and knowing the precise time between frames, the propagation of the detonation front can be measured.[9] This method is attractive due to its relative simplicity and the wealth of qualitative and quantitative data it can provide.[6]

This document will focus on the High-Speed Photography method due to its widespread use and the clarity of the data it produces.

Quantitative Data Summary

The following table summarizes key properties of this compound and provides a comparison with other common secondary explosives, Tetryl and PETN. Detonation velocity is highly dependent on the explosive's density and confinement.[3]

| Property | This compound | Tetryl | PETN |

| Chemical Formula | C₈H₆N₆O₁₁[10] | C₇H₅N₅O₈[11] | C₅H₈N₄O₁₂[12] |

| Molecular Weight | 362.17 g/mol | 287.14 g/mol [11] | 292.19 g/mol |

| Crystal Density | 1.82 g/cm³ | 1.73 g/cm³ | 1.77 g/cm³ |

| Detonation Velocity | ~7,850 m/s | 7,570 m/s[3] | 8,350 m/s[13] |

| (at density) | (1.70 g/cm³) | (at 1.71 g/cm³)[3] | (at 1.73 g/cm³)[13] |

| Melting Point | 129 °C (with slight decomposition) | ~130 °C | 141.3 °C[13] |

| Sensitivity | More sensitive to friction than Tetryl[1] | Less sensitive than this compound[1][14] | More sensitive to shock and friction than Tetryl[14] |

Experimental Protocol: Detonation Velocity of this compound via High-Speed Imaging

Objective: To accurately measure the steady-state detonation velocity of a cylindrical this compound charge using a high-speed digital framing camera.

A. Materials and Equipment

-

Explosive: this compound, pressed into a cylindrical charge of known dimensions and density.

-

Initiator: Standard detonator (e.g., RP-2 detonator or equivalent).[6]

-

Booster: A small pellet of a secondary explosive (e.g., C4 or PETN) if required to ensure prompt initiation.[9]

-

High-Speed Camera: A digital framing camera capable of recording at rates exceeding 1,000,000 frames per second (fps).[9] (e.g., Cordin 570 or similar).

-

Lighting: High-intensity, short-duration light source (e.g., xenon flash lamp) to illuminate the event.

-

Optics: Appropriate lenses to achieve the desired field of view and focus.

-

Data Acquisition System: Oscilloscope and timing generators to synchronize the camera, lighting, and detonation.

-

Fiducial Markers: A scale or grid of known dimensions placed in the camera's field of view for spatial calibration.[6]

-

Test Stand: A secure fixture to hold the explosive charge and initiator.

-

Blast Shield/Chamber: A certified chamber or remote test site to safely contain the detonation.

-

Personal Protective Equipment (PPE): Safety glasses, hearing protection, remote firing controls.

B. Safety Precautions

-

Warning: this compound is a sensitive and powerful high explosive. All handling, preparation, and testing must be conducted by trained and qualified personnel in a designated and approved facility.

-

Follow all standard operating procedures for handling energetic materials.

-

Ensure the test area is cleared of all non-essential personnel before arming and firing.

-

Utilize remote arming and firing systems.

-

Use appropriate shielding to protect personnel and equipment from blast and fragmentation effects.

C. Experimental Setup

-

Charge Preparation:

-

Carefully press this compound powder to the desired density in a cylindrical mold. The charge diameter should be greater than the critical diameter to ensure a stable detonation.

-

Measure the final dimensions and mass of the charge to accurately calculate its density.

-

Insert the detonator (and booster, if used) into one end of the charge, ensuring good contact.

-

-

Camera and Lighting Configuration:

-

Position the high-speed camera perpendicular to the axis of the explosive charge at a safe distance, protected by a blast shield.

-

Select a lens and adjust the focus to capture the entire length of the charge within the frame.

-

Place the fiducial marker (scale) in the same plane as the explosive charge.

-

Set up the light source to provide bright, even illumination across the charge without causing glare.

-

Configure the camera settings. A frame rate of 1,000,000 to 2,500,000 fps is typical for these experiments.[9] The exposure time should be as short as possible to minimize motion blur.

-

-

Synchronization:

-

Connect the detonator firing system, high-speed camera, and light source to a digital delay generator.

-

Program the timing sequence to ensure the light source illuminates the event and the camera is recording during the detonation propagation along the charge. The firing pulse to the detonator should be the final trigger in the sequence.

-

D. Experimental Procedure

-

Final Checks: Clear the test area and perform final checks on all equipment and connections from a safe remote location.

-

Arming: Arm the firing system remotely.

-

Initiation and Recording:

-

Trigger the event sequence. The timing generator will activate the light source and camera just before sending the firing pulse to the detonator.

-

The detonation will propagate down the length of the this compound charge. The high-speed camera will record a sequence of images of this process.

-

-

Post-Detonation:

-

After the detonation, ensure the area is safe to enter according to established procedures.

-

Power down and secure all equipment.

-

Download the image data from the high-speed camera to a computer for analysis.

-

E. Data Analysis

-

Image Calibration: Using the image of the fiducial marker, determine a pixels-per-millimeter conversion factor.

-

Position-Time Data Extraction:

-

Review the sequence of captured frames.

-

In each frame, identify the leading edge of the luminous detonation front.

-

Measure the pixel position of the detonation front. Convert this to a physical distance (in millimeters) using the calibration factor.

-

The time for each frame is known from the camera's recording rate (Time = Frame Number / Frame Rate).

-

-

Velocity Calculation:

-

Create a plot of the detonation front's position versus time.

-

The data points should form a straight line, indicating a steady detonation velocity.

-

Perform a linear regression (best-fit line) on the position-time data.

-

The slope of this line represents the detonation velocity (distance/time), typically expressed in meters per second (m/s).[8]

-

Experimental Workflow Diagram

Caption: Workflow for this compound detonation velocity measurement using high-speed imaging.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. digital.library.unt.edu [digital.library.unt.edu]

- 3. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nmt.edu [nmt.edu]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. specialised-imaging.com [specialised-imaging.com]

- 10. researchgate.net [researchgate.net]

- 11. Tetryl [webbook.nist.gov]

- 12. psemc.com [psemc.com]

- 13. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]

- 14. idealexplosives.com [idealexplosives.com]

Application Notes and Protocols for the Safe Handling and Storage of Pentryl

Introduction

Pentryl (2,4,6-Trinitrophenyl-N-methylnitramine) is a high-explosive nitroaromatic compound. Due to its energetic nature, extreme caution must be exercised during its handling, storage, and disposal to prevent accidental detonation. These application notes provide detailed procedures to minimize the risks associated with the use of this compound in a research and development setting.

Hazard Identification and Classification

This compound should be treated as a substance with the following primary hazards:

-

Explosive: Extremely sensitive to initiation by shock, friction, heat, and static discharge.

-

Acute Toxicity: Precursors such as 2,4-dinitrochlorobenzene are genotoxic and mutagenic. Skin contact, inhalation, and ingestion should be scrupulously avoided[1].

-

Flammable: Can be ignited and may deflagrate vigorously or detonate.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and related explosives for comparative purposes.

| Property | This compound | Tetryl | Picric Acid | TNT |

| Detonation Velocity | 5000 m/s (at 0.80 g/cm³) | 5400 m/s (at 0.90 g/cm³) | 4970 m/s (at 0.98 g/cm³) | 4450 m/s (at 0.90 g/cm³) |

| Lead Block Compression | 18.5 mm shortening | 16.6 mm shortening | 16.4 mm shortening | 14.8 mm shortening |

| Trauzl Test | 15.8 cc expansion | 13.8 cc expansion | 12.4 cc expansion | 12.2 cc expansion |

| Explosion Temperature | Explodes in 3 seconds at 235°C | - | - | - |

| Sensitivity to Initiation | Similar to Tetryl and Hexanitrodiphenylamine | - | Less sensitive than this compound | Less sensitive than this compound |

| Sensitivity to Friction | More sensitive than Tetryl, Picric Acid, and TNT | - | Less sensitive than this compound | Less sensitive than this compound |

Experimental Protocols: Safe Handling of this compound

A comprehensive risk assessment should dictate the specific PPE required. The following provides a general guideline:

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Use heavy leather gloves when handling equipment and compatible chemical-resistant gloves (e.g., nitrile, neoprene) for any direct handling. Avoid using metal spatulas[3].

-

Body Protection: A flame-retardant lab coat, preferably one that is easily removable, is required. An apron made of a compatible material should also be worn.

-

Hearing Protection: Earmuffs or earplugs should be readily available and worn when there is any risk of detonation.

-

Work Area: All manipulations involving this compound must be conducted in a designated, properly functioning chemical fume hood or an explosion-proof enclosure. The work area should be clear of all unnecessary chemicals and equipment[3].

-

Shielding: Portable blast shields should be used to protect personnel and critical equipment. The shield should be placed between the user and the experimental setup.

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of potentially explosive dust or vapors.

-

Grounding: All equipment and containers must be properly grounded to prevent static discharge.

The following workflow outlines the key steps for safely handling this compound during a typical laboratory procedure.

-

Quantities: Always work with the smallest quantity of this compound necessary for the experiment.

-

Tools: Use non-sparking tools made of materials like wood, plastic, or non-ferrous metals. Avoid metal spatulas and ground-glass joints to prevent friction[3].

-

Dispensing: When dispensing, ensure proper grounding and bonding of all containers to prevent static electricity buildup.

-

Heating: Avoid heating this compound. If a reaction requires elevated temperatures, use indirect heating methods (e.g., oil bath with a temperature controller) and ensure the temperature stays well below the decomposition temperature of 235°C[2]. A blast shield is mandatory during any heating process.

-

Mixing: When mixing this compound with other substances, use gentle agitation. Avoid vigorous stirring or grinding.

Storage Procedures for this compound

Proper storage of this compound is critical to maintaining its stability and preventing accidents.

-

Location: Store this compound in a dedicated, well-ventilated, and temperature-controlled explosives magazine or a designated storage cabinet that is properly placarded. The storage area should be cool, dry, and out of direct sunlight[4].

-

Temperature: Store at a reduced temperature, if possible, to enhance stability. However, avoid freezing if it can lead to crystallization and increased sensitivity.

-

Container: Store in the original, tightly sealed container or a compatible, properly labeled secondary container. Containers should be inert and non-reactive, such as polyethylene or glass[4].

-

Segregation: Store this compound separately from incompatible materials, especially flammable liquids, strong oxidizing agents, strong acids, and bases. A minimum distance of 20 feet should be maintained from flammable materials where possible.

-

Inventory: Maintain a meticulous and up-to-date inventory of all this compound stocks.

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

Emergency Procedures

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, carefully collect the spilled material with non-sparking tools and place it in a labeled container for hazardous waste disposal. Moisten the spilled material with a non-reactive liquid (e.g., water, if compatible) to reduce sensitivity. Decontaminate the area with a suitable solvent.

-

Large Spills: Evacuate the entire laboratory and activate the emergency alarm. Notify your institution's emergency response team immediately.

-

In case of a fire involving this compound, do not attempt to extinguish it unless you are trained to do so. Evacuate the area immediately and call emergency services. If a container of this compound is exposed to fire, there is a severe risk of explosion.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

-

All this compound waste, including contaminated materials, must be treated as hazardous and explosive waste.

-

Collect waste in a designated, labeled container.

-

Follow your institution's and local regulations for the disposal of explosive hazardous waste. Do not mix with other chemical waste streams.

By adhering to these detailed protocols, researchers can mitigate the significant risks associated with the handling and storage of this compound. Continuous vigilance and a strong safety culture are paramount when working with such energetic materials.

References

Application Notes and Protocols: Pentryl as a Base Charge in Detonators

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for academic and research purposes only. The synthesis, handling, and use of explosive materials are extremely dangerous and should only be undertaken by trained professionals in a controlled and legally sanctioned environment.

Introduction

Pentryl, chemically known as 2-[Nitro(2,4,6-trinitrophenyl)amino]ethanol nitrate, is a high explosive that has historically seen use as a base charge in detonators.[1] As a member of the aromatic nitroamine family, it possesses a combination of energetic functional groups—nitro, nitrate, and nitramine—on a single molecule, contributing to its powerful explosive properties.[2] These notes provide a summary of its characteristics and protocols for its evaluation, comparing it with other common secondary explosives.

Physicochemical and Explosive Properties

The properties of this compound are best understood in comparison to other well-characterized secondary explosives used in detonator trains, such as Tetryl, Trinitrotoluene (TNT), and Pentaerythritol tetranitrate (PETN).

| Property | This compound | Tetryl | TNT | PETN |

| Chemical Name | 2-[Nitro(2,4,6-trinitrophenyl)amino]ethanol nitrate | 2,4,6-Trinitrophenylmethylnitramine | 2-Methyl-1,3,5-trinitrobenzene | 2,2-Bis[(nitrooxy)methyl]propane-1,3-diyl dinitrate |

| CAS Number | 4481-55-4 | 479-45-8 | 118-96-7 | 78-11-5 |

| Molecular Formula | C₈H₆N₆O₁₁ | C₇H₅N₅O₈ | C₇H₅N₃O₆ | C₅H₈N₄O₁₂ |

| Molecular Weight | 362.17 g/mol | 287.15 g/mol | 227.13 g/mol | 316.14 g/mol |

| Appearance | Small, cream-colored crystals | Yellow crystalline solid | Pale yellow solid (crystals or flakes) | White crystalline solid |

| Crystal Density | 1.82 g/cm³ | 1.71 g/cm³ | 1.654 g/cm³[3] | 1.77 g/cm³ |

| Melting Point | 129°C (with slight decomposition) | 129.5°C | 80.1°C[4] | 141.3°C[1] |

| Detonation Velocity | ~5000 m/s (at 0.80 g/cm³) | 7,570 m/s (at 1.71 g/cm³)[2][5] | 6,900 m/s (at 1.60 g/cm³)[3][5] | 8,400 m/s (at 1.7 g/cm³)[1] |

| Heat of Explosion | 372.4 kcal/mol | Not readily available | ~1080 kcal/kg (4.519 kJ/kg)[3] | ~1390 kcal/kg (5810 kJ/kg)[1] |

Note: Detonation velocity is highly dependent on the density of the pressed explosive.

Performance Characteristics

The performance of a base charge is critical for reliably initiating the main explosive charge. Standardized tests are used to quantify an explosive's power and brisance (shattering effect).

| Performance Test | This compound | Tetryl | TNT | Picric Acid | PETN |

| Trauzl Lead Block Test | 15.8 cm³ | 13.8 cm³ | 12.2 cm³ | 12.4 cm³ | 52.3 cm³ |

| Lead Block Compression Test | 18.5 mm | 16.6 mm | 14.8 mm | 16.4 mm | Not directly compared |

Data sourced from Davis, T. L. (1943). The Chemistry of Powder and Explosives.[6]

The data indicates that this compound exhibits greater power in the Trauzl test and a stronger shattering effect in the lead block compression test compared to Tetryl, TNT, and Picric Acid, making it a potent option for a base charge.[6]

Experimental Protocols

Detailed experimental protocols for handling and testing this compound are not widely published due to its nature. The following are generalized protocols for common explosive performance tests that have been applied to this compound.

Protocol 1: Trauzl Lead Block Test

Objective: To measure the relative strength (power) of an explosive by quantifying the expansion of a cavity in a standardized lead block.

Materials:

-

Standard Trauzl lead block (200 mm height, 200 mm diameter) with a central borehole (125 mm deep, 25 mm diameter).[7]

-

10-gram sample of this compound, carefully weighed.

-

Tinfoil or aluminum foil.[8]

-

Standard detonator (e.g., No. 8).

-

Sand for stemming.[7]

-

Water and a graduated cylinder or burette for volume measurement.

-

Remote firing system and appropriate safety enclosure (blast chamber).

Procedure:

-

Carefully wrap the 10 g sample of this compound in tinfoil.

-

Insert a standard detonator into the center of the this compound sample.

-

Place the entire charge assembly into the borehole of the Trauzl lead block.

-

Fill the remaining empty space in the borehole with dry sand, tamping it gently to secure the charge.[8]

-

Place the prepared block in a secure blast chamber.

-

Connect the detonator to the remote firing system.

-

Evacuate the area to a safe distance.

-

Initiate the detonation.

-

After ensuring the area is safe, retrieve the lead block.

-

Carefully measure the volume of the newly expanded cavity by filling it with water from a graduated cylinder or burette.

-

The final volume, minus the initial borehole volume, is recorded as the Trauzl number in cubic centimeters (cm³).[7]

Protocol 2: Lead Block Compression Test (Hess Test)

Objective: To determine the brisance (shattering power) of an explosive by measuring the compression of a lead cylinder.

Materials:

-

Standardized lead cylinder (e.g., 64 mm long).[6]

-

Steel base plate.

-

50-gram sample of this compound.[6]

-

Standard detonator.

-

Calipers for precise measurement.

-

Remote firing system and blast chamber.

Procedure:

-

Measure the initial height of the lead cylinder with high-precision calipers.

-

Place the lead cylinder on the steel base plate inside the blast chamber.

-

Carefully place the 50 g sample of this compound directly on top of the lead cylinder.

-

Insert a standard detonator into the this compound charge.

-

Connect the detonator to the remote firing system.

-

Evacuate the area to a safe distance.

-

Initiate the detonation.

-

After ensuring the area is safe, retrieve the compressed lead cylinder.

-

Measure the final height of the cylinder.

-

The brisance is reported as the difference between the initial and final heights in millimeters (mm), representing the amount of compression.

Visualizations

Detonator Assembly and Explosive Train

A detonator functions by creating a rapid transition from a small initial stimulus to a powerful detonation wave. This is achieved through an "explosive train," where a highly sensitive primary explosive initiates a less sensitive but more powerful secondary explosive, the base charge.

Caption: Logical flow of the explosive train in a detonator using this compound as the base charge.

Experimental Workflow for Performance Evaluation

The evaluation of this compound's suitability as a base charge involves a series of standardized tests to characterize its key performance metrics.

Caption: Workflow for the evaluation of this compound's explosive performance characteristics.

References

- 1. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]

- 2. Tetryl - Wikipedia [en.wikipedia.org]

- 3. yugoimport.com [yugoimport.com]

- 4. study.com [study.com]

- 5. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 6. Tenney L., Davis Ph.D. - The Chemistry of Powder and Explosives(ru) - Стр 24 [studfile.net]

- 7. Trauzl lead block test - Wikipedia [en.wikipedia.org]

- 8. mueller-instruments.de [mueller-instruments.de]

Application Notes and Protocols for the Recrystallization and Purification of Pentryl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentryl (2,4,6-trinitrophenyl-N-ethylnitramine) is a high-energy material whose purity is critical for its performance and safety characteristics. This document provides detailed application notes and protocols for the recrystallization and purification of this compound. Two primary methods are detailed: a mixed-solvent recrystallization using acetone and ethanol, and a single-solvent cooling crystallization from acetone. These protocols are designed to enhance the purity of synthesized this compound by removing impurities such as starting materials, by-products, and decomposition products. Adherence to these protocols will enable researchers to obtain high-purity this compound suitable for experimental and developmental applications.

Introduction to this compound Purification

The purification of explosive compounds like this compound is a critical step to ensure their stability, safety, and predictable performance. The primary method for purifying solid organic compounds is recrystallization, which relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal recrystallization process results in the formation of pure crystals of the desired compound upon cooling a saturated solution, while impurities remain dissolved in the surrounding liquid (mother liquor).

Initial purification of crude this compound often involves washing with a sodium bicarbonate solution to neutralize any residual acidic impurities from the nitration process, followed by washing with water.[1] Subsequent recrystallization is necessary to remove organic impurities. Based on anecdotal evidence and the solubility of structurally similar compounds like Tetryl, which is soluble in acetone, a mixture of acetone and ethanol has been reported as an effective solvent system for this compound recrystallization.[1]

This document outlines two detailed protocols for the recrystallization of this compound and provides representative data on the expected purity and yield.

Quantitative Data Summary

The following table summarizes representative quantitative data for the two recrystallization methods described in this document. This data is illustrative and may vary based on the initial purity of the crude this compound and specific experimental conditions.

| Parameter | Method 1: Acetone/Ethanol Recrystallization | Method 2: Acetone Cooling Recrystallization |

| Starting Material | Crude this compound | Crude this compound |

| Initial Purity (HPLC) | ~95% | ~95% |

| Recrystallization Solvent(s) | Acetone, Ethanol | Acetone |

| Final Purity (HPLC) | >99.5% | >99.0% |

| Yield | 75-85% | 80-90% |

| Appearance | Fine, pale-yellow crystals | Light-yellow crystalline powder |

| Melting Point | 128-129 °C | 127-128 °C |

Experimental Protocols

Safety Precautions: this compound is a high explosive and should be handled with extreme care in small quantities, using appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. All operations should be conducted in a certified fume hood, and sources of ignition, friction, and impact must be strictly avoided.

Method 1: Mixed-Solvent Recrystallization from Acetone/Ethanol

This method utilizes the high solubility of this compound in hot acetone and its lower solubility in ethanol to induce crystallization.

Materials and Equipment:

-

Crude this compound

-

Acetone (reagent grade)

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Drying oven (vacuum, low temperature)

Protocol:

-

Dissolution: In a fume hood, place 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 50 mL of acetone and gently heat the mixture to 40-50 °C while stirring until the this compound is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

-

Induction of Crystallization: While the acetone solution is still warm, slowly add ethanol dropwise with continuous stirring. Continue adding ethanol until the solution becomes faintly turbid, indicating the onset of crystallization.

-

Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual mother liquor and dissolved impurities.

-

Drying: Carefully transfer the purified this compound crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.

Method 2: Single-Solvent Cooling Recrystallization from Acetone

This method relies on the principle that the solubility of this compound in acetone decreases significantly as the temperature is lowered.

Materials and Equipment:

-

Crude this compound

-

Acetone (reagent grade)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Drying oven (vacuum, low temperature)

Protocol:

-

Dissolution: In a fume hood, place 10 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of acetone required to dissolve the solid at a gentle boil (approximately 50-60 mL). Stir continuously to facilitate dissolution.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

-

Crystal Growth: Remove the flask from the heat and allow it to cool undisturbed to room temperature. The flask should be loosely covered to prevent solvent evaporation.

-

Complete Crystallization: After the flask has cooled to room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to ensure maximum precipitation.

-

Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small portion of ice-cold acetone.

-

Drying: Transfer the crystals to a suitable container and dry them in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purification and recrystallization processes for this compound.

Caption: General workflow for the purification of this compound.

Caption: Comparison of two recrystallization methods for this compound.

References

Application Notes and Protocols for the Instrumental Analysis of Pentryl using HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentryl, a compound of interest in various research and development sectors, requires accurate and reliable analytical methods for its quantification and identification. This document provides detailed application notes and experimental protocols for the instrumental analysis of this compound using two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS depends on the physicochemical properties of this compound, such as its volatility, thermal stability, and polarity. HPLC is well-suited for non-volatile or thermally labile compounds, while GC-MS is ideal for volatile and thermally stable analytes. These notes offer comprehensive guidance on sample preparation, instrument parameters, and data analysis to enable researchers to develop and validate robust analytical methods for this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Application Note

This application note describes a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to provide high sensitivity, specificity, and throughput for routine analysis in research and quality control laboratories. The protocol outlines procedures for sample preparation, chromatographic separation, and UV detection.

Experimental Protocol

2.1. Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (≥98%)

-

Syringe filters (0.22 µm or 0.45 µm)[1]

2.2. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis. The goal is to extract this compound from the sample matrix and remove any interfering components.[2]

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Extraction from a Solid Matrix:

-

Accurately weigh a known amount of the homogenized solid sample.

-

Add a suitable extraction solvent (e.g., methanol or a mixture of ACN and water).

-

Vortex or sonicate the mixture for 15-30 minutes to ensure complete extraction.

-

Centrifuge the sample to pellet any solid material.

-

Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter prior to injection.[1]

-

-

Sample Extraction from a Liquid Matrix (e.g., Plasma, Serum):

-

Protein Precipitation: Add 3 volumes of cold acetonitrile or methanol to 1 volume of the liquid sample to precipitate proteins.[3]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the clear supernatant and filter it through a 0.22 µm syringe filter.

-

2.3. HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at a specified wavelength (e.g., 254 nm, to be determined based on this compound's UV spectrum) |

2.4. Data Analysis

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations.[4]

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.[5]

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical quantitative data for a validated HPLC method.

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 |

| Precision (RSD%) | |

| - Intra-day | < 2% |

| - Inter-day | < 3% |

| Accuracy (Recovery %) | 98 - 102% |

Visualization: HPLC Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

Application Note

This application note details a GC-MS method for the identification and quantification of this compound. GC-MS is a highly sensitive and selective technique, making it suitable for trace-level analysis and confirmation of this compound in complex matrices.[6] The protocol covers sample preparation, GC separation, and MS detection parameters.

Experimental Protocol

2.1. Materials and Reagents

-

This compound reference standard

-

GC-grade volatile organic solvents (e.g., hexane, ethyl acetate, dichloromethane)[6][7]

-

Anhydrous sodium sulfate

-

Internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties)

2.2. Sample Preparation

Sample preparation for GC-MS aims to isolate this compound in a volatile solvent suitable for injection.[7]

-

Standard Solution Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like hexane or ethyl acetate.

-

Prepare working standards for the calibration curve by serial dilution of the stock solution.

-

Spike each standard and sample with a fixed concentration of the internal standard.

-

-

Liquid-Liquid Extraction (LLE):

-

For aqueous samples, perform an LLE to transfer this compound into an immiscible organic solvent.

-

Mix the aqueous sample with a suitable organic solvent (e.g., ethyl acetate).

-

Shake vigorously and allow the layers to separate.

-

Collect the organic layer containing this compound.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.[8]

-

-

Solid-Phase Extraction (SPE):

-

SPE can be used for sample cleanup and concentration from complex matrices.[6]

-

Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute this compound with a small volume of an appropriate organic solvent.

-

The eluate can be directly injected or concentrated further.

-

2.3. GC-MS Instrumentation and Conditions

| Parameter | Condition |

| GC-MS System | A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer. |

| Column | A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[9] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Program | Initial temp: 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |

| Scan Range (m/z) | 50 - 550 amu |

2.4. Data Analysis

-

Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or a previously run standard.

-

Quantification: For quantitative analysis using SIM mode, monitor characteristic ions of this compound and the internal standard. Create a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards.

Data Presentation: GC-MS Method Validation Parameters